

Azido(dimethyl)phenylsilane molecular weight and formula

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Compound of Interest

Compound Name: Azido(dimethyl)phenylsilane

Cat. No.: B15489837

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An In-depth Technical Guide to Azido(dimethyl)phenylsilane

For researchers, scientists, and drug development professionals,

Azido(dimethyl)phenylsilane is a valuable chemical reagent. This guide provides comprehensive information on its core properties, a detailed experimental protocol for its application in click chemistry, and a visualization of the reaction pathway.

Core Properties of Azido(dimethyl)phenylsilane

A summary of the key quantitative data for **Azido(dimethyl)phenylsilane** is presented in the table below, providing a quick reference for its fundamental physicochemical properties.

Property	Value
Molecular Formula	C ₈ H ₁₁ N ₃ Si
Molecular Weight	177.28 g/mol
Exact Mass	177.072224 u
Topological Polar Surface Area	14.4 Å ²
CAS Number	4774-74-7

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details a representative experimental protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," using

Azido(dimethyl)phenylsilane and a model alkyne, Phenylacetylene. This reaction forms a stable triazole linkage, a common strategy in drug discovery and bioconjugation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To synthesize 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,1-dimethyl-1-phenylsilane via a CuAAC reaction.

Materials:

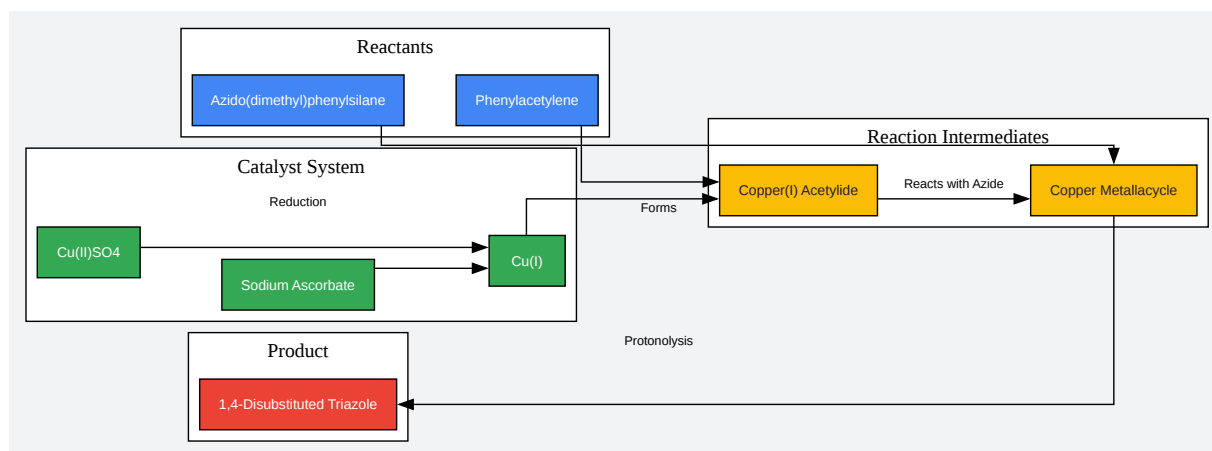
- **Azido(dimethyl)phenylsilane**
- Phenylacetylene
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Deionized water
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO_4)
- Reaction vial
- Magnetic stirrer and stir bar
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

- **Reaction Setup:** In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve **Azido(dimethyl)phenylsilane** (1.0 mmol, 1.0 eq) and Phenylacetylene (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir the mixture at room temperature until all solids are dissolved.
- **Catalyst Preparation:** In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL of water) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL of water).
- **Initiation of Reaction:** To the stirring solution of the azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- **Workup:** Once the reaction is complete, dilute the mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
- **Purification:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure triazole product.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This pathway highlights the key steps, including the formation of the copper acetylide, coordination of the azide, cyclization, and protonolysis to yield the final triazole product and regenerate the catalyst.^{[4][5]}



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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

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